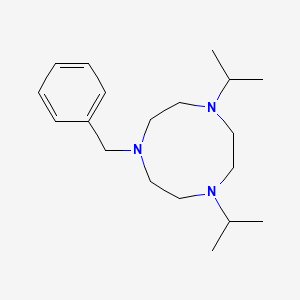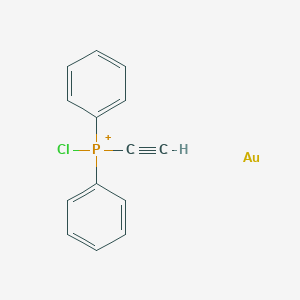![molecular formula C14H28O2Si B12562943 Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane CAS No. 148960-04-7](/img/structure/B12562943.png)
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further substituted with a peroxy group and a methylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane typically involves multiple steps. One common method includes the following steps:
Formation of the Butynyl Intermediate: The initial step involves the synthesis of a butynyl intermediate through the reaction of an alkyne with a suitable halogenated compound under basic conditions.
Introduction of the Peroxy Group: The butynyl intermediate is then reacted with a peroxy compound, such as a hydroperoxide, in the presence of a catalyst to introduce the peroxy group.
Attachment of the Trimethylsilyl Group: Finally, the trimethylsilyl group is introduced through a silylation reaction using a trimethylsilyl halide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, choice of solvents, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through silylation and peroxidation reactions.
Biology: The compound’s peroxy group makes it useful in studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane involves its ability to undergo oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications and changes in cellular function.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the peroxy and methylpentyl groups.
Trimethylsilylperoxide: Contains a peroxy group but lacks the butynyl and methylpentyl groups.
Trimethylsilylbutyne: Similar but lacks the peroxy group.
Uniqueness
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane is unique due to the combination of its trimethylsilyl, peroxy, and butynyl groups
特性
CAS番号 |
148960-04-7 |
|---|---|
分子式 |
C14H28O2Si |
分子量 |
256.46 g/mol |
IUPAC名 |
trimethyl-[3-methyl-3-(2-methylpentan-2-ylperoxy)but-1-ynyl]silane |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-13(2,3)15-16-14(4,5)11-12-17(6,7)8/h9-10H2,1-8H3 |
InChIキー |
HYAMRGKKRAGJOP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)OOC(C)(C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


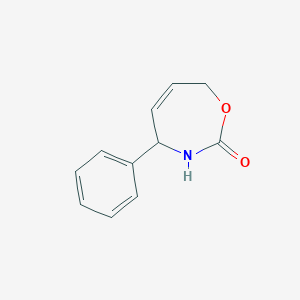
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
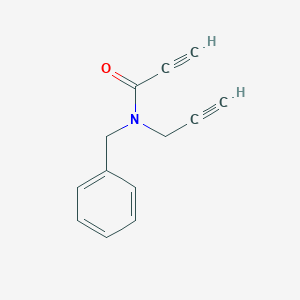
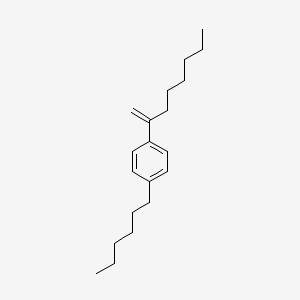



![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)

